molecular formula C17H22N6O6S B118433 N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid CAS No. 158010-68-5

N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid

Cat. No. B118433
M. Wt: 438.5 g/mol
InChI Key: XZEOVCAIZUBENT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid, also known as MTXglu, is a novel chemotherapeutic agent that has been shown to be effective in treating various types of cancer. This compound is a conjugate of methotrexate (MTX) and glutamic acid, which enhances its solubility and stability, and improves its pharmacokinetic and pharmacodynamic properties.

Mechanism Of Action

N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid exerts its anticancer activity by inhibiting the DHFR enzyme, which is involved in the synthesis of thymidylate, a precursor of DNA. By inhibiting DHFR, N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid reduces the availability of thymidylate, which leads to DNA damage and cell death. N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid also inhibits the activity of other enzymes involved in folate metabolism, such as thymidylate synthase and glycinamide ribonucleotide formyltransferase.

Biochemical And Physiological Effects

N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid has been shown to have a number of biochemical and physiological effects in cancer cells. It induces G1 cell cycle arrest by upregulating p21 and p27, and downregulating cyclin D1 and cyclin E. N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, and activates pro-apoptotic proteins, such as Bax and Bak. In addition, N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid reduces the production of reactive oxygen species (ROS) and inhibits the activity of NF-κB, a transcription factor that promotes cell survival and proliferation.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid is its high potency and selectivity against cancer cells. It has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer. N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid also has a favorable pharmacokinetic profile, with a longer half-life and lower toxicity compared to MTX. However, N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid has some limitations for lab experiments, such as its high cost, limited commercial availability, and potential for off-target effects.

Future Directions

There are several future directions for the development and application of N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid. One area of research is to optimize the synthesis and formulation of N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid to improve its efficacy, stability, and bioavailability. Another direction is to explore the combination of N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid with other chemotherapeutic agents or targeted therapies to enhance its anticancer activity and overcome drug resistance. Furthermore, the use of N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid as a diagnostic tool for cancer detection and monitoring is another potential application that warrants further investigation.

Synthesis Methods

N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid can be synthesized by coupling MTX with glutamic acid using a carbodiimide-based coupling agent. The reaction is carried out in anhydrous dimethylformamide (DMF) under mild conditions, and the product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Scientific Research Applications

N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid has been extensively studied for its anticancer activity in various in vitro and in vivo models. It has been shown to inhibit the growth of cancer cells by targeting the dihydrofolate reductase (DHFR) enzyme, which is essential for DNA synthesis. N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid also induces apoptosis (programmed cell death) in cancer cells by activating caspase-3 and PARP cleavage.

properties

CAS RN

158010-68-5

Product Name

N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid

Molecular Formula

C17H22N6O6S

Molecular Weight

438.5 g/mol

IUPAC Name

(2S)-2-[[5-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)propylamino]thiophene-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C17H22N6O6S/c18-13-8(14(26)23-17(19)22-13)2-1-7-20-11-5-4-10(30-11)15(27)21-9(16(28)29)3-6-12(24)25/h4-5,9,20H,1-3,6-7H2,(H,21,27)(H,24,25)(H,28,29)(H5,18,19,22,23,26)/t9-/m0/s1

InChI Key

XZEOVCAIZUBENT-VIFPVBQESA-N

Isomeric SMILES

C1=C(SC(=C1)NCCCC2=C(NC(=NC2=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C1=C(SC(=C1)NCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1=C(SC(=C1)NCCCC2=C(NC(=NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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